Cas no 32085-88-4 (3,5-Difluorobenzaldehyde)
3,5-Difluorobenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Difluorobenzaldehyde
- 3,5-difluoro-4-hydroxyacetophenone
- 3,5-difluorobenzenecarbaldehyde
- 3,5-difluororobenzaldehyde
- 3-5-difluorobenzaldehyde
- BENZALDEHYDE,3,5-DIFLUORO
- MFCD00010329
- DTXSID30343199
- AC-3836
- InChI=1/C7H4F2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
- D2626
- 3,5difluorobenzaldehyde
- PS-9010
- A1633
- A937187
- EN300-50949
- 32085-88-4
- NS00120214
- AB01034
- (3,5-difluorophenyl)methanone
- Z608082892
- 3, 5-difluorobenzaldehyde
- 3,5-diflourobenzaldehyde
- FT-0614589
- SCHEMBL96269
- 3,5-difluoro-benzaldehyde
- ASOFZHSTJHGQDT-UHFFFAOYSA-
- 3,5-Difluorobenzaldehyde, 98%
- AKOS005255053
- AM20040165
- 2-METHYL-3-BUTYN-2-YL2-TETRAHYDROPYRANYLETHER
- BENZALDEHYDE, 3,5-DIFLUORO-
- J-511324
- CS-D1127
- STK510037
- DTXCID90294279
- DB-023890
-
- MDL: MFCD00010329
- Inchi: 1S/C7H4F2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
- InChI Key: ASOFZHSTJHGQDT-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=O)C=1)F
- BRN: 2573392
Computed Properties
- Exact Mass: 142.02300
- Monoisotopic Mass: 142.023021
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Low melting point solid
- Density: 1.296 g/mL at 20 °C(lit.)
- Melting Point: 17°C
- Boiling Point: 166.5°C at 760 mmHg
- Flash Point: Fahrenheit: 132.8 ° f < br / > Celsius: 56 ° C < br / >
- Refractive Index: n20/D 1.493(lit.)
- PSA: 17.07000
- LogP: 1.77730
- Solubility: Not determined
- Sensitiveness: Air Sensitive
3,5-Difluorobenzaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 1989 3/PG 3
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:3
- Risk Phrases:R36/37/38
- Packing Group:III
- Safety Term:3
- HazardClass:3
- PackingGroup:III
- Storage Condition:Inert atmosphere,2-8°C
3,5-Difluorobenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
3,5-Difluorobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 001465-1g |
3,5-Difluorobenzaldehyde |
32085-88-4 | 98% | 1g |
£10.00 | 2022-03-29 | |
| Fluorochem | 001465-5g |
3,5-Difluorobenzaldehyde |
32085-88-4 | 98% | 5g |
£14.00 | 2022-03-29 | |
| Fluorochem | 001465-25g |
3,5-Difluorobenzaldehyde |
32085-88-4 | 98% | 25g |
£22.00 | 2022-03-29 | |
| Fluorochem | 001465-100g |
3,5-Difluorobenzaldehyde |
32085-88-4 | 98% | 100g |
£49.00 | 2022-03-29 | |
| Apollo Scientific | PC2615F-25g |
3,5-Difluorobenzaldehyde |
32085-88-4 | 98% | 25g |
£15.00 | 2025-02-21 | |
| Apollo Scientific | PC2615F-100g |
3,5-Difluorobenzaldehyde |
32085-88-4 | 98% | 100g |
£39.00 | 2025-02-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011122-1g |
3,5-Difluorobenzaldehyde |
32085-88-4 | 98% | 1g |
¥24 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011122-25g |
3,5-Difluorobenzaldehyde |
32085-88-4 | 98% | 25g |
¥275 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011122-5g |
3,5-Difluorobenzaldehyde |
32085-88-4 | 98% | 5g |
¥59 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011122-100g |
3,5-Difluorobenzaldehyde |
32085-88-4 | 98% | 100g |
¥371 | 2024-05-24 |
3,5-Difluorobenzaldehyde Suppliers
3,5-Difluorobenzaldehyde Related Literature
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Sandrine Kappler-Gratias,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Kerstin Bystricky,Claude P. Gros,Franck Gallardo RSC Med. Chem. 2020 11 783
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Yoichi Habata,Juli Kizaki,Yasuhiro Hosoi,Mari Ikeda,Shunsuke Kuwahara Dalton Trans. 2015 44 1170
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Ming Zhang,Zukang Zhong,Lihua Liao,Ai Qin Zhang Org. Chem. Front. 2022 9 3882
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Haoran Wang,Jinyu Zhao,Guojian Yang,Fushuang Zhang,Jingbo Sun,Ran Lu Org. Biomol. Chem. 2018 16 2114
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Xue Han,Xinxin He,Bing Wang,Bo Wu RSC Adv. 2016 6 109786
Additional information on 3,5-Difluorobenzaldehyde
3,5-Difluorobenzaldehyde: A Versatile Compound with Broad Applications in Pharmaceutical and Material Sciences
3,5-Difluorobenzaldehyde, with the chemical formula C7H4FO2 and the CAS No. 32085-88-4, is a multifunctional aromatic aldehyde that has garnered significant attention in recent years due to its unique chemical properties and diverse applications. This compound is characterized by its conjugated aromatic ring system with two fluorine atoms at the 3- and 5-positions, which imparts distinctive reactivity and functional group versatility. The presence of the aldehyde functional group (–CHO) further enhances its utility in synthetic chemistry, making it a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.
Recent studies have highlighted the critical role of 3,5-Difluorobenzaldehyde in the design of novel therapeutic agents. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its potential as a scaffold for the synthesis of anti-inflammatory drugs. The fluorine atoms at the 3- and 5-positions were shown to modulate the binding affinity of the compound to target proteins, thereby enhancing its biological activity. This finding underscores the importance of the CAS No. 32085-88-4 in the development of selective drug candidates with improved pharmacokinetic profiles.
One of the most notable applications of 3,5-Difluorobenzaldehyde is in the field of organic synthesis, where it serves as a versatile building block for the preparation of complex molecules. A 2024 study published in Organic Letters reported the use of this compound as a key intermediate in the synthesis of a new class of antiviral agents. The researchers employed a catalytic oxidation reaction to convert the aldehyde group into a carboxylic acid, which was then further functionalized to create a potent inhibitor of viral replication. This approach exemplifies the synthetic flexibility of 3,5-Difluorobenzaldehyde and its potential in addressing global health challenges.
Another area of active research involves the use of 3,5-Difluorobenzaldehyde in the development of advanced materials. A 2023 study in Advanced Materials explored its application in the fabrication of conductive polymers for use in flexible electronics. The compound was incorporated into a polymer matrix through a polymerization reaction, resulting in a material with enhanced electrical conductivity and mechanical stability. This application highlights the potential of 3,5-Difluorobenzaldehyde beyond traditional pharmaceutical contexts, demonstrating its value in interdisciplinary research.
The chemical stability and reactivity of 3,5-Difluorobenzaldehyde are also of interest in the context of green chemistry. A 2024 review article in Green Chemistry discussed the advantages of using this compound as a starting material for sustainable synthesis processes. The study emphasized the low environmental impact of its synthesis and the ability to functionalize it under mild reaction conditions, aligning with the principles of green chemistry. This aspect is particularly relevant in the current landscape of pharmaceutical development, where sustainability is a key consideration.
In addition to its synthetic utility, 3,5-Difluorobenzaldehyde has been investigated for its potential biological activities. A 2023 study published in Journal of Biological Chemistry revealed its ability to modulate the activity of certain enzymes involved in metabolic pathways. The researchers found that the compound exhibited selective inhibition of a key enzyme in the glycolytic pathway, suggesting its potential as a therapeutic agent for metabolic disorders. These findings further expand the scope of applications for 3,5-Difluorobenzaldehyde and underscore its importance in drug discovery.
The structural features of 3,5-Difluorobenzaldehyde also make it a valuable tool in the study of molecular interactions. A 2024 paper in Chemical Communications described the use of this compound as a probe for investigating protein-ligand interactions. The fluorine atoms at the 3- and 5-positions were shown to enhance the binding affinity of the compound to specific protein targets, providing insights into the mechanisms of action of various drugs. This application highlights the versatility of 3,5-Difluorobenzaldehyde in both fundamental and applied research.
The synthesis of 3,5-Difluorobenzaldehyde has also been the subject of recent advancements in organic chemistry. A 2023 study in Organic Synthesis reported a novel method for its preparation using a microwave-assisted reaction. This approach significantly reduced the reaction time and improved the yield of the compound, making it more accessible for large-scale applications. Such innovations in synthetic methodology are crucial for the commercialization of 3,5-Difluorobenzaldehyde and its derivatives in various industries.
Furthermore, the pharmacological properties of 3,5-Difluorobenzaldehyde have been explored in the context of drug delivery systems. A 2024 study in Pharmaceutical Research investigated the use of this compound as a carrier for targeted drug delivery. The researchers found that the compound could be functionalized with specific ligands to enhance its targeting ability, thereby improving the efficacy of therapeutic agents. This application demonstrates the potential of 3,5-Difluorobenzaldehyde in the development of advanced drug delivery systems.
In conclusion, 3,5-Difluorobenzaldehyde (CAS No. 32085-88-4) is a compound with immense potential across multiple scientific disciplines. Its unique chemical properties and structural versatility make it a valuable tool in pharmaceutical research, material science, and green chemistry. As ongoing studies continue to uncover new applications and mechanisms of action, the importance of this compound is likely to grow even further, solidifying its role as a key player in the development of innovative solutions for global challenges.
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